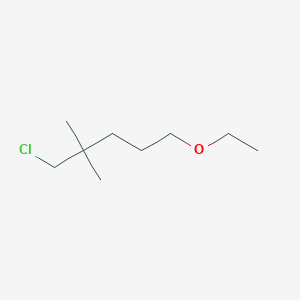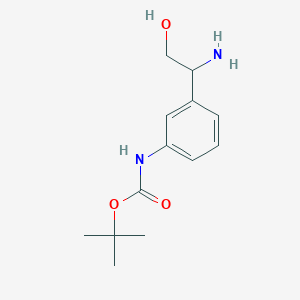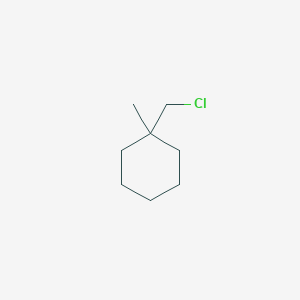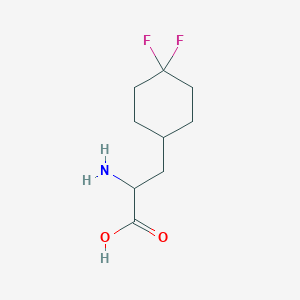
1-Chloro-5-ethoxy-2,2-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-ethoxy-2,2-dimethylpentane is an organic compound with the molecular formula C9H19ClO It is a chlorinated alkane with an ethoxy group attached to the fifth carbon and two methyl groups attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can be synthesized through a multi-step process involving the chlorination of a suitable precursor. One common method involves the reaction of 5-ethoxy-2,2-dimethylpentane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C9H20O} + \text{SOCl2} \rightarrow \text{C9H19ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 5-Ethoxy-2,2-dimethylpentanol (when reacted with NaOH).
Oxidation: 5-Ethoxy-2,2-dimethylpentanal or 5-ethoxy-2,2-dimethylpentanoic acid.
Reduction: 5-Ethoxy-2,2-dimethylpentane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-ethoxy-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated alkanes on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-ethoxy-2,2-dimethylpentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethylpentane: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Chloro-5-methoxy-2,2-dimethylpentane: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.
1-Bromo-5-ethoxy-2,2-dimethylpentane:
Uniqueness: 1-Chloro-5-ethoxy-2,2-dimethylpentane is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H19ClO |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-chloro-5-ethoxy-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19ClO/c1-4-11-7-5-6-9(2,3)8-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
LDWJFHBRRJWTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)





